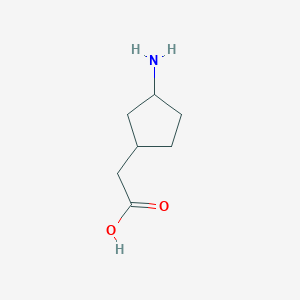
2-(3-Aminocyclopentyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Aminocyclopentyl)acetic acid is an organic compound that features a cyclopentane ring substituted with an amino group and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminocyclopentyl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of cyclopentanone with ammonia to form 3-aminocyclopentanone, which is then subjected to a Strecker synthesis to introduce the acetic acid moiety. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Aminocyclopentyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitriles, while reduction of the carboxylic acid group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(3-Aminocyclopentyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Aminocyclopentyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the acetic acid moiety can participate in ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentylacetic acid: Lacks the amino group, making it less versatile in chemical reactions.
3-Aminocyclopentanone: Lacks the acetic acid moiety, limiting its applications in certain fields.
Uniqueness
2-(3-Aminocyclopentyl)acetic acid is unique due to the presence of both an amino group and an acetic acid moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H13NO2 |
|---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
2-(3-aminocyclopentyl)acetic acid |
InChI |
InChI=1S/C7H13NO2/c8-6-2-1-5(3-6)4-7(9)10/h5-6H,1-4,8H2,(H,9,10) |
InChI-Schlüssel |
OZYOYXWJIWFPHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC1CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((Tert-butoxycarbonyl)amino)-6-methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13520721.png)
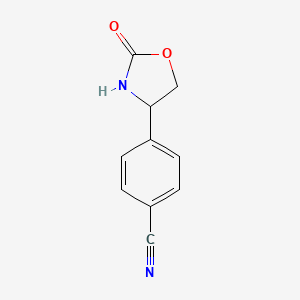
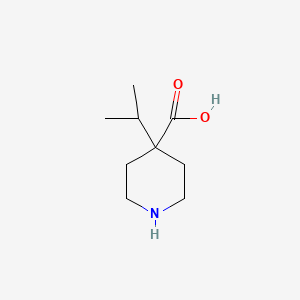
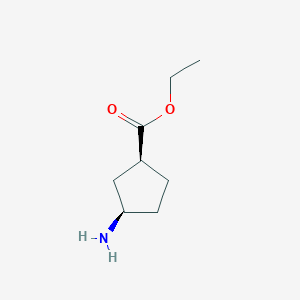

![2-[4-Bromo-2-(trifluoromethyl)phenoxy]-2,2-difluoroethan-1-amine hydrochloride](/img/structure/B13520737.png)
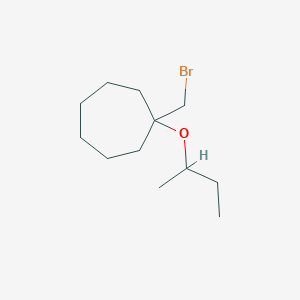

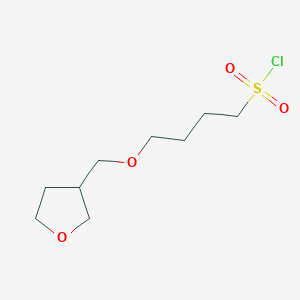
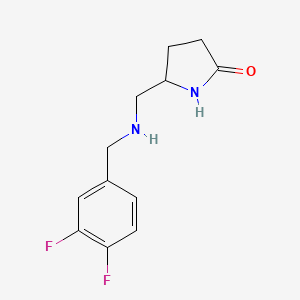

![[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-yl]methanamine](/img/structure/B13520763.png)
![7-Azaspiro[3.5]nonan-1-amine](/img/structure/B13520767.png)
![rac-(2R,6R)-7lambda6-thia-4-azatricyclo[6.4.0.0,2,6]dodeca-1(12),8,10-triene-7,7-dione, cis](/img/structure/B13520772.png)
